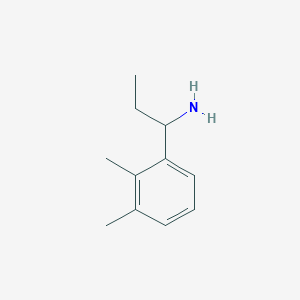

1-(2,3-Dimethylphenyl)propan-1-amine

Description

Contextualization within Amine Chemistry Research

Amines are fundamental organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. researchgate.net Their chemical nature, characterized by the lone pair of electrons on the nitrogen atom, makes them basic and nucleophilic, properties that are central to their reactivity and widespread presence in biologically active molecules. researchgate.net Primary amines (RNH2), such as 1-(2,3-Dimethylphenyl)propan-1-amine, are crucial building blocks in the synthesis of more complex molecules and are a common feature in many pharmaceuticals and agrochemicals. The ability to create new amine structures is a significant area of research, as it opens pathways to novel drugs and materials. nih.gov

Academic Interest in Substituted Phenylpropanamines

The broader class of substituted phenylpropanamines has long captured the attention of the academic and industrial research communities. This interest is largely due to their diverse pharmacological activities and their utility as key intermediates in the synthesis of pharmaceutical agents. researchgate.netmdpi.com Research has shown that modifying the substituents on the phenyl ring can significantly influence the biological activity of the molecule. For instance, different substitution patterns have led to the development of compounds evaluated for cytotoxic effects against cancer cell lines and as potential antifungal agents. nih.govmdpi.com The synthesis of novel analogues within this class is a common strategy for discovering new therapeutic leads. mdpi.com

Overview of Current Research Trajectories on the Compound

Specific research on this compound is still in a nascent stage, with limited published data on its synthesis or biological activity. The compound is primarily available as a research chemical, as indicated by its sale as a hydrochloride salt for "Research Use Only". bldpharm.com This status suggests that its current research trajectory is focused on fundamental exploration.

Current investigations are likely centered on:

Novel Synthesis Routes: Developing efficient and stereoselective methods to synthesize the compound.

Physicochemical Characterization: Fully determining its chemical and physical properties.

Biological Screening: Evaluating the molecule as a potential scaffold for new therapeutic agents. The specific 2,3-dimethyl substitution pattern on the phenyl ring is of particular interest, as researchers aim to understand how this structural motif influences its interaction with biological targets compared to other known phenylpropanamines.

Chemical Properties

| Property | Value |

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| CAS Number (HCl Salt) | 2731101-04-3 bldpharm.com |

| Physical Properties | Data not widely available in published literature |

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17N/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11H,4,12H2,1-3H3 |

InChI Key |

IYDQIIKQHIBXDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC(=C1C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 2,3 Dimethylphenyl Propan 1 Amine

Established Synthetic Pathways

Established synthetic routes to 1-(2,3-dimethylphenyl)propan-1-amine typically commence with the synthesis of the precursor ketone, 2,3-dimethylpropiophenone. This is followed by a reductive amination step to introduce the amine functionality.

Reaction of Precursors

The synthesis of the racemic mixture of this compound is most commonly achieved through a two-step process:

Friedel-Crafts Acylation: The initial precursor, 2,3-dimethylpropiophenone, is synthesized via a Friedel-Crafts acylation of o-xylene (B151617) with propionyl chloride or propionic anhydride (B1165640). libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). chegg.comusask.ca The electrophile in this reaction is the resonance-stabilized acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid catalyst. libretexts.org

Reductive Amination: The resulting ketone, 2,3-dimethylpropiophenone, is then converted to the primary amine. This transformation can be accomplished through several reductive amination methods. nih.gov One common method is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdma.chmdpi.com This one-pot reaction proceeds by the formation of an intermediate imine from the ketone and ammonia (B1221849) (generated in situ from ammonium formate), which is then reduced to the amine. wikipedia.org Alternatively, direct catalytic reductive amination can be employed using a catalyst and a reducing agent such as hydrogen gas or a hydride source. organic-chemistry.org

Key Reaction Conditions and Parameters

The efficiency of these synthetic steps is highly dependent on the reaction conditions.

For the Friedel-Crafts acylation , key parameters include the choice of solvent, temperature, and the stoichiometry of the Lewis acid catalyst. masterorganicchemistry.com Dichloromethane or nitrobenzene (B124822) are common solvents. The reaction is often started at a low temperature (e.g., 0 °C) and then may be heated to complete the reaction. masterorganicchemistry.com A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone. masterorganicchemistry.com

In the Leuckart reaction , temperature is a critical parameter, with typical temperatures ranging from 120-185 °C. wikipedia.org The ratio of the ketone to the formamide or ammonium formate also plays a significant role in the reaction yield. The reaction often produces the N-formyl derivative as an intermediate, which is then hydrolyzed to the free amine, typically by heating with hydrochloric acid. mdma.ch

For catalytic reductive amination , the choice of catalyst and reducing agent is crucial. Common reducing agents for the conversion of the intermediate imine to the amine include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is also an effective method. nih.gov

Table 1: General Conditions for the Synthesis of this compound

| Step | Reaction | Reagents and Catalysts | Typical Conditions |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | o-Xylene, Propionyl Chloride, AlCl₃ | Dichloromethane, 0 °C to reflux |

| 2a | Leuckart Reaction | 2,3-Dimethylpropiophenone, Ammonium Formate or Formamide | 120-185 °C, followed by acid hydrolysis |

| 2b | Reductive Amination | 2,3-Dimethylpropiophenone, Ammonia/Ammonium Salt, Reducing Agent (e.g., NaBH₄, H₂/Pd/C) | Varies with reducing agent; often at room temperature to moderate heating |

Yield Optimization Strategies

Optimizing the yield for the synthesis of this compound involves careful control of the reaction parameters at each step.

In the Friedel-Crafts acylation , ensuring the purity of the reagents and the exclusion of moisture is critical to prevent deactivation of the Lewis acid catalyst. The order of addition of reagents can also impact the yield.

For the Leuckart reaction , studies on similar ketones have shown that the yield can be influenced by the reaction time and temperature. For instance, in the reaction of 3-phenyl-2-butanone, a yield of 58% was obtained at 160-170 °C, while propiophenone (B1677668) itself gave a 65% yield under similar conditions. mdma.ch The use of formic acid in addition to ammonium formate can sometimes improve yields. ufl.edu The removal of water formed during the reaction can also drive the equilibrium towards product formation. ntnu.no

In catalytic reductive amination , the choice of the reducing agent can significantly affect the yield and selectivity. Sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion in the presence of the unreacted ketone. wikipedia.org The pH of the reaction medium is also important for the formation of the imine intermediate.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound can be achieved through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer by using a chiral component during the reaction. This can be a chiral auxiliary, which is temporarily incorporated into the substrate, or a chiral catalyst.

One approach involves the use of a chiral auxiliary . For example, a chiral amine reagent like tert-butanesulfinamide (tBS) can be condensed with the precursor ketone, 2,3-dimethylpropiophenone, to form a chiral N-sulfinyl imine. Subsequent reduction of this imine, controlled by the stereocenter on the sulfinyl group, leads to the formation of a diastereomerically enriched sulfinamide. The chiral auxiliary can then be cleaved under acidic conditions to yield the desired chiral primary amine.

Alternatively, catalytic asymmetric hydrogenation of the corresponding imine can be employed. mdma.ch This involves the use of a transition metal catalyst (e.g., iridium, rhodium, or ruthenium) complexed with a chiral ligand. mdma.chresearchgate.net For example, iridium catalysts with chiral phosphine (B1218219) ligands have shown high enantioselectivity in the hydrogenation of N-aryl imines. dicp.ac.cn The choice of ligand, catalyst, and reaction conditions is critical to achieving high enantiomeric excess (ee).

Table 2: Chiral Catalysts for Asymmetric Imine Reduction

| Catalyst Type | Chiral Ligand Example | Metal | Typical Substrates |

|---|---|---|---|

| Diphosphine Complexes | (S,S)-f-Binaphane | Iridium | N-Aryl Imines |

| Diamine Complexes | (S,S)-DPEN with Xyl-Skewphos | Ruthenium | N-Aryl Imines |

Enantioselective Reduction Approaches

Another strategy is the enantioselective reduction of an achiral imine derived from 2,3-dimethylpropiophenone. This can be achieved using a chiral reducing agent or a catalytic system.

Chiral borane (B79455) reagents, such as those derived from oxazaborolidines (Corey-Bakshi-Shibata catalyst), can be used for the enantioselective reduction of ketones, which could be adapted for the reduction of the corresponding imine. More directly, chiral catalysts can be used for the enantioselective hydrosilylation of imines, followed by hydrolysis to the amine. researchgate.net For instance, proline-derived chiral Lewis bases have been shown to catalyze the reduction of ketoimines with trichlorosilane, although the enantioselectivity can be substrate-dependent. researchgate.net A notable drop in enantioselectivity was observed when moving from an acetophenone-derived imine to a propiophenone-derived imine in one study. researchgate.net

A classical and often practical approach to obtaining a single enantiomer is through chiral resolution of the racemic amine. This involves reacting the racemic this compound with a chiral resolving agent, typically a chiral acid such as (+)- or (-)-tartaric acid. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts which have different solubilities. libretexts.orgrsc.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, such as methanol (B129727) or ethanol. libretexts.org After separation by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. libretexts.org This method's success is dependent on the difference in solubility of the diastereomeric salts. rsc.org

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Principle of Separation |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Formation of diastereomeric salts with different solubilities |

| (-)-Tartaric Acid | Chiral Acid | Formation of diastereomeric salts with different solubilities |

| (-)-Malic Acid | Chiral Acid | Formation of diastereomeric salts with different solubilities |

| (-)-Mandelic Acid | Chiral Acid | Formation of diastereomeric salts with different solubilities |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Formation of diastereomeric salts with different solubilities |

Nucleophilic Addition to Imines for Chiral Amine Formation

The formation of α-branched amines through the nucleophilic addition of organometallic reagents to imines is a fundamental and widely employed strategy in organic synthesis. wiley-vch.de This process typically involves a two-step sequence starting from a carbonyl compound: the formation of an imine, followed by the addition of a nucleophile to the C=N double bond. libretexts.orglibretexts.org

The synthesis of this compound can be envisioned starting from the corresponding aldehyde, 2-(2,3-dimethylphenyl)propanal. google.comgoogle.com The general mechanism for imine formation involves the acid-catalyzed reaction of an aldehyde or ketone with a primary amine. unizin.org This reversible process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgunizin.org Subsequent dehydration yields the imine, also known as a Schiff base. libretexts.org

For the synthesis of a primary amine like this compound, a common approach is reductive amination. In this process, the precursor aldehyde, 2-(2,3-dimethylphenyl)propanal, reacts with ammonia to form an intermediate imine in situ. This imine is not isolated but is immediately reduced to the target amine. The choice of reducing agent is critical to the success of the reaction.

Table 1: General Steps in Imine-Based Amine Synthesis | Step | Description | Key Intermediates | | :--- | :--- | :--- | | 1 | Imine Formation | Reaction of a carbonyl compound (e.g., 2-(2,3-dimethylphenyl)propanal) with an amine (e.g., ammonia) under acid catalysis. | Carbinolamine, Iminium ion | | 2 | Nucleophilic Addition | Attack of a nucleophile (or a reducing agent in reductive amination) on the electrophilic imine carbon. | Tetrahedral intermediate | | 3 | Product Formation | Protonation or workup to yield the final amine product. | this compound |

This table provides a generalized overview of the reaction sequence.

The inherent instability of many imines can complicate their isolation and purification, making in situ generation and subsequent reaction a preferred strategy. nih.gov To create a chiral amine, this process can be adapted by using a chiral auxiliary on the imine or by employing a chiral catalyst during the addition step.

Diastereomeric Salt Formation for Chiral Resolution

Chiral resolution is a cornerstone technique for separating racemic mixtures into their constituent enantiomers. The most common method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. rsc.orgrsc.org

For the resolution of a basic amine like this compound, acidic chiral resolving agents are typically used. wikipedia.org Tartaric acid is a frequently employed agent for resolving amines due to its availability in both enantiomeric forms and its ability to form crystalline salts. mdpi.com

The process involves dissolving the racemic amine and the chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent. One of the diastereomeric salts (e.g., the (R)-amine-L-tartrate salt) will be less soluble and will preferentially crystallize out of the solution. rsc.org The less soluble salt is then isolated by filtration. The desired enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base to neutralize the resolving agent. The unwanted enantiomer, which remains in the filtrate, can potentially be recovered and racemized for recycling. rsc.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| Tartaric Acid | Chiral Dicarboxylic Acid | Resolution of racemic bases. mdpi.com |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |

| Mandelic Acid | Chiral Carboxylic Acid | Used in the resolution of chiral alcohols and amines. wikipedia.org |

This table lists commonly used resolving agents applicable to the chiral resolution of amines.

The efficiency of the resolution is highly dependent on the choice of resolving agent and solvent, which influences the solubility difference between the diastereomeric salts. nih.gov

Preferential Crystallization Techniques for Enantiomeric Separation

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that form conglomerates—mechanical mixtures of separate crystals of the two enantiomers. This method avoids the need for a chiral resolving agent. mdpi.com

The process involves creating a supersaturated solution of the racemic compound and seeding it with crystals of the desired enantiomer. nih.gov This seed induces the crystallization of only that enantiomer, leaving the other in solution. The process can be alternated to crystallize the second enantiomer from the remaining mother liquor after appropriate adjustments. nih.gov

The feasibility of this technique for this compound would first require a study of its solid-state properties to determine if it forms a conglomerate. nih.gov The success of preferential crystallization relies on carefully controlling conditions such as temperature, supersaturation, and seeding to prevent spontaneous nucleation of the undesired enantiomer. nih.govnih.gov While economically attractive as it avoids costly resolving agents, its application is limited to the relatively small number of compounds that form conglomerates. mdpi.com

Industrial Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces challenges related to efficiency, cost, safety, and throughput.

Process Optimization for Scalability

Optimizing a synthetic process for scalability involves a systematic study of all reaction parameters to maximize yield and purity while minimizing costs and waste. For the synthesis of this compound, key parameters for optimization would include:

Temperature and Pressure: Reactions are often run at atmospheric pressure, but optimizing temperature is crucial for controlling reaction rates and minimizing side-product formation. google.com

Reagent Stoichiometry: Adjusting the molar ratios of reactants, such as the precursor aldehyde, ammonia, and the reducing agent, can significantly impact yield and product purity.

Catalyst Loading and Type: In catalytic reductions, the choice of catalyst (e.g., Palladium on Carbon) and its concentration are critical economic and performance factors. mdpi.com

Solvent Selection: The solvent must be effective for the reaction, allow for easy product isolation, and meet industrial safety and environmental standards.

Design of Experiments (DoE) is a statistical approach often used to efficiently explore the effects of these multiple variables and identify the optimal operating conditions.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of active pharmaceutical ingredients (APIs) and chemical intermediates, offering significant advantages over traditional batch processing. wikipedia.orgnih.gov These advantages include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. semanticscholar.org

A continuous flow setup for the synthesis of this compound via reductive amination could involve pumping streams of the precursor aldehyde, ammonia in a solvent, and a hydrogen source through a heated tube reactor packed with a solid-supported catalyst (a packed-bed reactor). researchgate.netnih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scale-up | Challenging; requires larger vessels | Simpler; "numbering-up" or running longer. semanticscholar.org |

| Safety | Higher risk due to large volumes | Inherently safer with small reaction volumes. mdpi.com |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent; rapid heating and cooling. semanticscholar.org |

| Process Control | More difficult to control precisely | Precise control over temperature, pressure, time. mdpi.com |

| Productivity | Limited by vessel size and cycle time | High throughput via continuous operation. nih.gov |

This table highlights the key differences and advantages of continuous flow processing for chemical synthesis.

The residence time in the reactor, flow rates, temperature, and pressure can be precisely controlled to optimize the reaction. mdpi.com This technology could lead to higher yields and purity for this compound with improved operational efficiency. researchgate.net

Purification Methodologies

Industrial-scale purification of the final this compound product is essential to meet quality specifications. Common methodologies include:

Extraction: As a basic compound, the amine can be purified by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine as its protonated salt. The aqueous layer is then separated, and the pH is raised with a base to regenerate the free amine, which can be extracted back into an organic solvent. nih.gov

Distillation: If the amine is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for separating it from non-volatile impurities or solvents.

Crystallization: If the amine is a solid, recrystallization from a suitable solvent system is a powerful technique for achieving high purity. For chiral amines obtained via resolution, the final purification step after cleaving the resolving agent often involves crystallization of the free base or a desired salt (e.g., hydrochloride). rsc.org

The choice of purification method depends on the physical properties of the amine, the nature of the impurities, and the required final purity. Often, a combination of these techniques is employed to achieve the desired product quality on an industrial scale. nih.gov

Chemical Reactivity and Derivatization Studies of 1 2,3 Dimethylphenyl Propan 1 Amine

Reactivity of the Primary Amine Moiety

The primary amine group (—NH₂) is a key center of reactivity in 1-(2,3-dimethylphenyl)propan-1-amine, behaving as a nucleophile and a base. This allows for a variety of chemical transformations.

Oxidation Reactions and Products

The oxidation of primary amines can lead to a range of products depending on the oxidizing agent and reaction conditions. Nitrogen in amines is in its most reduced state and can be oxidized to form nitroso compounds, hydroxylamines, or further to nitro compounds. libretexts.org For a primary amine like this compound, careful oxidation could potentially yield the corresponding nitroso or nitro derivative. However, these reactions can be difficult to control and may lead to complex mixtures.

Reduction Reactions

The primary amine group itself is already in a reduced state. Therefore, reduction reactions would typically target other parts of the molecule if reducible functional groups were present. In the context of synthesizing this compound, a common method involves the reduction of a precursor molecule. For instance, the corresponding oxime, imine, or nitro compound could be reduced to form the primary amine. libretexts.org Reductive amination of a ketone or aldehyde is a powerful method for synthesizing amines. masterorganicchemistry.comyoutube.com This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine, which is then reduced to the amine. masterorganicchemistry.com

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile. As such, it can participate in nucleophilic substitution reactions with alkyl halides. This reaction, however, can be difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the initially formed secondary amine can react further. youtube.com

Formation of Amide Derivatives

Primary amines readily react with carboxylic acid derivatives, such as acyl chlorides, anhydrides, and esters, to form amides. masterorganicchemistry.com This is a robust and widely used reaction. For example, the reaction of this compound with an acyl chloride would proceed via nucleophilic acyl substitution to yield a stable N-substituted amide. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) allows for the direct formation of amides from carboxylic acids and amines. masterorganicchemistry.comnih.gov

| Reactant | Product | Reaction Type |

| Carboxylic Acid | N-(1-(2,3-dimethylphenyl)propyl)amide | Amidification |

| Acyl Chloride | N-(1-(2,3-dimethylphenyl)propyl)amide | Nucleophilic Acyl Substitution |

| Acid Anhydride (B1165640) | N-(1-(2,3-dimethylphenyl)propyl)amide | Nucleophilic Acyl Substitution |

Acylation Reactions

Acylation is a specific type of nucleophilic acyl substitution where an acyl group (R-C=O) is added to the amine. As mentioned, this is a common method for forming amide bonds. The reaction of this compound with an acylating agent like acetyl chloride or acetic anhydride would yield the corresponding N-acetylated derivative. This reaction is typically straightforward and high-yielding.

Aromatic Ring Reactivity (Electrophilic Aromatic Substitution)

The 2,3-dimethylphenyl group of the molecule can undergo electrophilic aromatic substitution (EAS). uci.eduyoutube.com In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. uci.edu The rate and position of this substitution are influenced by the activating and directing effects of the substituents already on the ring.

The two methyl groups are activating groups, meaning they donate electron density to the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org The 1-aminopropan-1-yl group is also generally considered an activating group. Activating groups are typically ortho-, para-directors. libretexts.org

Given the substitution pattern of this compound, the potential sites for electrophilic attack are the C4, C5, and C6 positions of the phenyl ring. The combined directing effects of the two methyl groups and the aminopropyl group will determine the regioselectivity of the reaction. Steric hindrance from the existing substituents will also play a significant role in determining the major product.

| Reaction Type | Potential Reagents | Expected Substitution Positions |

| Nitration | HNO₃/H₂SO₄ | 4, 5, or 6-nitro derivative |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4, 5, or 6-halo derivative |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 4, 5, or 6-acyl derivative |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | 4, 5, or 6-alkyl derivative |

| Sulfonation | SO₃/H₂SO₄ | 4, 5, or 6-sulfonic acid derivative |

Formation of Functionalized Derivatives and Analogs

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives and analogs. Common derivatization strategies include N-acylation, N-alkylation, and participation in multicomponent reactions.

One of the most fundamental transformations is the formation of amides through reaction with carboxylic acids or their activated derivatives. This can be achieved using various coupling agents that facilitate the formation of the amide bond. Standard reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.govluxembourg-bio.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of this compound. The choice of coupling agent and reaction conditions can be optimized to achieve high yields, even with sterically hindered or electronically challenging substrates. nih.gov Direct thermal methods, which involve heating the amine and carboxylic acid together, can also be employed for amide synthesis, offering a catalyst-free alternative. rsc.org

Beyond simple amides, the primary amine can participate in more complex multicomponent reactions (MCRs), which allow for the rapid assembly of structurally diverse molecules in a single step. The Ugi and Passerini reactions are prominent examples of such transformations. nih.govluxembourg-bio.comrsc.orgnumberanalytics.comsciforum.netjk-sci.comnih.govbath.ac.uk

In a Ugi four-component condensation (U-4CC), this compound would react with an aldehyde or ketone, a carboxylic acid, and an isocyanide to generate an α-aminoacyl amide derivative. rsc.orgsciforum.netnih.govbath.ac.uk The reaction proceeds through the initial formation of an imine from the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. This reaction is highly versatile, allowing for significant structural diversity in the final product by varying each of the four components.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. nih.govluxembourg-bio.comnumberanalytics.comjk-sci.com While the primary amine of this compound is not a direct component in the classic Passerini reaction, it can be incorporated into one of the reactants, for example, as part of a carboxylic acid or aldehyde, to generate more complex analogs.

The following table summarizes the potential functionalized derivatives of this compound that can be synthesized through these methods.

| Reaction Type | Reactants | Potential Product Class | Key Features |

| N-Acylation | Carboxylic Acid, Coupling Agent (e.g., EDC, HOBt) | N-Aryl Amides | Formation of a stable amide linkage. |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide Derivatives | High structural diversity from four components. |

| Passerini Reaction | (Amine incorporated into another reactant) | α-Acyloxy Carboxamide Analogs | Creation of complex ester and amide functionalities. |

Cyclization Reactions involving the Compound

The structure of this compound, featuring a β-arylethylamine framework, makes it a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The Pictet-Spengler and Bischler-Napieralski reactions are two of the most important methods for constructing tetrahydroisoquinoline and dihydroisoquinoline ring systems, respectively. numberanalytics.comjk-sci.comnih.govwikipedia.orgnih.govnrochemistry.comrsc.orgwikipedia.orgorganic-chemistry.orgresearchgate.netnih.govrsc.orgresearchgate.net

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. numberanalytics.comjk-sci.comnih.govwikipedia.orgnrochemistry.comrsc.org In the case of this compound, the reaction would proceed by first forming an imine with an aldehyde. Subsequent protonation of the imine would generate a reactive iminium ion, which would then be attacked by the electron-rich 2,3-dimethylphenyl ring to close the six-membered ring. The presence of the two methyl groups on the aromatic ring enhances its nucleophilicity, facilitating the cyclization. This reaction is a powerful tool for the synthesis of β-carbolines and other related alkaloids. nih.govnih.govrsc.orgresearchgate.netnih.gov

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines from N-acylated β-arylethylamines. wikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.net This reaction typically requires a dehydrating agent and strong acid catalysis, with reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) being commonly used. wikipedia.orgorganic-chemistry.org The first step would be the N-acylation of this compound to form the corresponding amide. Treatment of this amide with a dehydrating agent would lead to the formation of a nitrilium ion intermediate. Subsequent intramolecular electrophilic attack of this intermediate on the dimethylphenyl ring would result in the formation of a dihydroisoquinoline. The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. wikipedia.org

The table below outlines the key aspects of these cyclization reactions as they would apply to this compound.

| Reaction | Starting Material | Key Reagents | Product Skeleton | Mechanism Highlights |

| Pictet-Spengler | This compound | Aldehyde/Ketone, Acid Catalyst | Tetrahydroisoquinoline | Formation of an iminium ion followed by intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com |

| Bischler-Napieralski | N-Acyl-1-(2,3-dimethylphenyl)propan-1-amine | Dehydrating Agent (e.g., POCl₃) | Dihydroisoquinoline | Formation of a nitrilium ion intermediate followed by intramolecular cyclization. wikipedia.orgorganic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization of 1 2,3 Dimethylphenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide critical information about the number of different types of protons, their electronic environments, and their proximity to other protons in the 1-(2,3-dimethylphenyl)propan-1-amine molecule. The expected spectrum would show distinct signals for the aromatic protons on the dimethylphenyl ring, the methine proton (CH-NH2), the methylene (B1212753) protons (CH2), and the methyl protons of the propyl chain, as well as the protons of the two methyl groups on the aromatic ring and the amine (NH2) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display a unique signal for each non-equivalent carbon atom. This would include distinct peaks for the carbons in the aromatic ring (including the two attached methyl groups), the benzylic carbon (C-NH2), the methylene carbon, and the terminal methyl carbon of the propyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (e.g., HETCOR)

Two-dimensional NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, would be employed to establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton and carbon signals, providing unambiguous confirmation of the molecular structure by showing, for example, which proton signal corresponds to which carbon signal in the propyl chain and the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations would include N-H stretching of the primary amine group, C-H stretching from the alkyl and aromatic moieties, C-N stretching, and aromatic C=C stretching, as well as out-of-plane bending vibrations for the substituted benzene (B151609) ring.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy would provide complementary vibrational information to FT-IR. It is particularly effective for observing symmetric vibrations and non-polar bonds. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone, which are often weak in FT-IR spectra.

X-ray Crystallography for Solid-State Structure Determination

For a chiral molecule like this compound, X-ray crystallography can unambiguously determine its absolute configuration, provided a suitable single crystal can be grown. The technique is sensitive to the spatial arrangement of atoms, allowing for the differentiation between enantiomers. mdpi.com The crystal packing, which describes how molecules are arranged in the crystal lattice, is determined by the crystal's space group. nih.gov Due to the inherent chirality of such molecules, they are expected to crystallize in one of the 65 chiral space groups. wikipedia.org

The process involves growing a high-quality crystal, exposing it to an X-ray beam, and recording the intensities and positions of the diffracted spots. wikipedia.org This data is then used to solve the phase problem and generate the electron density map, from which the molecular structure is built and refined. While specific crystallographic data for this compound is not publicly available, the table below outlines the typical parameters that would be determined in such an analysis.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., triclinic, monoclinic, orthorhombic) describes the symmetry of the unit cell. nih.gov |

| Space Group | The space group provides detailed information about the symmetry elements within the crystal, including translational and rotational symmetry. For a chiral compound, this would be a chiral space group. nih.gov |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The Z value indicates the number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. researchgate.net |

| Torsion Angles | These define the conformation of the molecule, such as the rotation around the C-C and C-N bonds. |

| Absolute Configuration | For a chiral molecule, this confirms the R or S configuration at the stereocenter, often determined using anomalous dispersion effects. researchgate.netmdpi.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

For phenethylamine (B48288) derivatives like this compound, electrospray ionization (ESI) is a common technique. nih.gov In positive-ion mode, the primary amine group is readily protonated to form the molecular ion [M+H]⁺. A characteristic fragmentation pathway for phenethylamines is the neutral loss of ammonia (B1221849) (NH₃). nih.gov The fragmentation pattern provides a structural fingerprint of the molecule.

General Fragmentation of Phenylpropanamines

| Ion | Fragmentation Pathway |

|---|---|

| [M+H]⁺ | Protonated molecular ion. |

| [M+H - NH₃]⁺ | Loss of a neutral ammonia molecule from the protonated molecular ion. nih.gov |

| Iminium Ion | Cleavage of the Cα-Cβ bond can result in the formation of a stable iminium ion. |

| Tropylium (B1234903) Ion | Rearrangement and fragmentation of the aromatic ring can lead to the formation of the tropylium ion (m/z 91). |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and tailing on common GC columns. researchgate.netnih.gov

To overcome these issues, derivatization is often employed. researchgate.net This process involves chemically modifying the amine group to make the compound more volatile and less polar. researchgate.net Common derivatizing reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents, and chloroformates. researchgate.netsigmaaldrich.com Derivatization not only improves chromatographic performance but can also yield characteristic fragment ions in the mass spectrum, aiding in structural confirmation. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is often more suitable for the analysis of polar and non-volatile compounds like primary amines, as it typically does not require derivatization. nih.gov Reversed-phase chromatography is commonly used, where the compound is separated based on its hydrophobicity.

In a typical LC-MS analysis of this compound, a C18 column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic additive such as formic acid to ensure protonation of the amine and improve peak shape. Detection by ESI-MS would monitor for the protonated molecular ion [M+H]⁺ and its characteristic fragment ions. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic circular dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. encyclopedia.pubyoutube.com

For a chiral compound like this compound, which exists as a pair of enantiomers (R and S), the two enantiomers will produce ECD spectra that are mirror images of each other. encyclopedia.pub The determination of the absolute configuration is achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.gov Quantum chemical calculations, such as time-dependent density functional theory (TDDFT), are used to predict the ECD spectra for both the R and S enantiomers. nih.gov The absolute configuration is assigned based on which calculated spectrum matches the experimental one. nih.gov This method provides a powerful, non-destructive means of assigning absolute stereochemistry to chiral molecules in solution. researchgate.net

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds. mdpi.com For chiral molecules like this compound, chiral HPLC is the method of choice for separating the enantiomers. yakhak.org This is crucial for determining the enantiomeric purity of a sample.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are widely used and have shown great versatility in separating a broad range of chiral compounds, including amines. yakhak.orgnih.govnih.gov The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile), significantly influences the retention and separation of the enantiomers. hplc.euresearchgate.net Acidic or basic additives are often included in the mobile phase to improve peak shape and resolution for basic compounds like amines. nih.gov

Typical HPLC Conditions for Chiral Amine Separation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate). yakhak.orgnih.gov |

| Column | e.g., Chiralcel® OD-H, Lux® Cellulose-1. yakhak.orgnih.gov |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixtures. yakhak.org |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water with additives like diethylamine (B46881) or ammonium (B1175870) acetate. nih.govnih.gov |

| Flow Rate | Typically 0.5 - 1.0 mL/min. |

| Detection | UV at a suitable wavelength (e.g., 230 nm or 254 nm). nih.govnih.gov |

| Temperature | Ambient or controlled (e.g., 25 °C). nih.gov |

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. When applied to chiral molecules, which exist as non-superimposable mirror images (enantiomers), specialized chiral stationary phases (CSPs) are employed. This technique, known as Chiral HPLC, is indispensable for determining the enantiomeric purity of a substance. mdpi.comjiangnan.edu.cn The separation of enantiomers is of critical importance in many fields, particularly in the pharmaceutical industry, as different enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles. mdpi.com

The enantioselective analysis of chiral amines, such as this compound, is typically achieved through the use of polysaccharide-based CSPs. mdpi.comyakhak.org These CSPs, often derivatives of cellulose or amylose, possess chiral cavities and engage in stereoselective interactions with the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation and quantification. mdpi.com

While specific research detailing the chiral HPLC separation of this compound is not extensively documented in publicly available literature, a wealth of information exists for structurally related chiral amines. The methodologies developed for these analogous compounds provide a robust framework for establishing a separation method for this compound.

Studies on similar chiral amines, such as various 1-arylpropan-2-amines and other substituted phenethylamines, have demonstrated successful enantioseparation using polysaccharide-based CSPs like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). yakhak.orgmdpi.com The choice of mobile phase, which typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as an alcohol (e.g., isopropanol, ethanol), is crucial for optimizing the separation. nih.gov The nature and concentration of the alcohol modifier can significantly influence the retention factors and the resolution of the enantiomers. mdpi.com

For instance, in the analysis of related chiral amines, baseline separation has been achieved using columns such as Chiralcel OD-H and Chiralpak IE. yakhak.org The optimization of the mobile phase composition and flow rate are key parameters that need to be fine-tuned to achieve optimal resolution in a reasonable analysis time. nih.gov

Below are representative data tables illustrating the types of conditions and results obtained for the chiral separation of analogous primary amines, which would serve as a starting point for method development for this compound.

Table 1: Representative Chiral HPLC Conditions for the Separation of Analogous Chiral Amines

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Table 2: Illustrative Chromatographic Data for Enantioseparation of a Structurally Similar Chiral Amine

| Enantiomer | Retention Time (t_R) [min] | Retention Factor (k') |

| Enantiomer 1 | 8.5 | 3.25 |

| Enantiomer 2 | 10.2 | 4.10 |

| Separation Factor (α) | \multicolumn{2}{ | c |

| Resolution (R_s) | \multicolumn{2}{ | c |

These tables are illustrative and based on typical results for structurally related compounds. Actual values for this compound would need to be determined experimentally.

The development of a chiral HPLC method for this compound would involve screening various polysaccharide-based CSPs and optimizing the mobile phase composition. The inclusion of a small amount of a basic modifier, such as diethylamine, is often necessary when analyzing basic compounds like amines to improve peak shape and prevent tailing. The elution order of the enantiomers can sometimes be reversed by changing the chiral stationary phase or the mobile phase composition. mdpi.com

Theoretical and Computational Chemistry Studies of 1 2,3 Dimethylphenyl Propan 1 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies employing Density Functional Theory (DFT) to analyze 1-(2,3-Dimethylphenyl)propan-1-amine were found. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Typically, such studies would provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Geometry Optimization and Equilibrium Geometry Analysis

Information regarding the optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles of this compound, is not available in the current scientific literature. Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule.

Conformational Analysis and Stability of Conformers

A critical aspect of understanding a molecule's behavior is the study of its different spatial arrangements, or conformers, and their relative stabilities. This is particularly important for flexible molecules like this compound. However, no conformational analyses have been published.

Relaxed potential energy scans are performed to explore the conformational space of a molecule by systematically changing specific dihedral angles and optimizing the remaining geometry. This allows for the identification of energy minima and transition states between conformers. No such scans have been documented for this compound.

To determine the relative populations of different conformers at a given temperature, it is essential to calculate their Gibbs free energies. This data, which accounts for both enthalpy and entropy, is currently unavailable for the conformers of this compound.

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational analysis predicts the infrared and Raman spectra of a molecule, providing a "fingerprint" for its identification. The Potential Energy Distribution (PED) assigns these vibrational modes to specific internal coordinates (stretches, bends, torsions). No vibrational analysis or PED studies for this compound have been reported.

Electronic Structure Properties

Computational analysis of the electronic structure of this compound offers significant insights into its reactivity, stability, and spectroscopic characteristics. These theoretical explorations are typically performed using methodologies rooted in density functional theory (DFT), which provide a framework for calculating the molecule's electronic properties with a favorable balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor. Conversely, the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. For molecules with a large HOMO-LUMO gap, a greater amount of energy is required to promote an electron from the HOMO to the LUMO, which corresponds to higher stability and lower reactivity. nih.gov Theoretical calculations for similar aromatic amine structures often show the HOMO localized on the electron-rich aromatic ring and the amine group, while the LUMO is typically distributed over the phenyl ring. nih.gov

While specific experimental or calculated values for this compound are not available in the retrieved literature, a representative table based on typical DFT calculations for analogous compounds is presented below.

Interactive Data Table: Representative Frontier Molecular Orbital Energies

| Parameter | Representative Energy (eV) | Description |

| EHOMO | -5.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons. |

| ELUMO | -0.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 6.0 | Energy difference between HOMO and LUMO. A smaller value generally correlates with higher chemical reactivity. nih.gov |

Note: These values are illustrative and based on general findings for structurally similar aromatic amines. Actual values for this compound would require specific DFT calculations.

Ionization Potential, Electron Affinity, Chemical Hardness, Chemical Softness

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's behavior.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization potential signifies a greater ease of electron donation.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a greater propensity to accept an electron.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η ≈ (I - A) / 2 or directly from the orbital energies as η ≈ (ELUMO - EHOMO) / 2. academie-sciences.fr Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It quantifies the molecule's polarizability and reactivity. A higher value of softness implies higher reactivity. academie-sciences.fr

Interactive Data Table: Representative Global Reactivity Descriptors

| Descriptor | Formula | Representative Value Range | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 5.0 to 6.5 eV | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.5 to 2.0 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | 1.5 to 3.0 eV | Resistance to electronic charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | 0.17 to 0.33 eV-1 | Ease of electronic charge transfer; higher value indicates greater reactivity. academie-sciences.fr |

Note: These values are illustrative and derived from the representative FMO energies. Specific calculations are needed for precise values for the title compound.

Electronegativity and Electrophilicity Index

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is the negative of the chemical potential (μ) and can be calculated as χ ≈ (I + A) / 2. academie-sciences.fr

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a system when it accepts electronic charge from the environment. It is defined as ω = μ² / (2η) = (I + A)² / (4(I - A)). academie-sciences.fr This index helps in predicting the electrophilic nature of a molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. scirp.orgnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths (λ).

The output of a TD-DFT calculation includes the excitation energies (in eV), the corresponding wavelengths (in nm), and the oscillator strength (f) for each transition. The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring. Transitions with high oscillator strengths correspond to intense peaks in the UV-visible absorption spectrum. scirp.orgnih.gov For many organic molecules, the most significant absorptions are due to π → π* and n → π* transitions. scirp.org

While specific TD-DFT data for this compound is not available, calculations on similar aromatic compounds often predict strong absorptions in the UV region, typically between 200 and 300 nm, corresponding to π → π* transitions within the dimethylphenyl ring. nih.gov

Topology and Reactivity Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govbldpharm.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and often correspond to lone pairs on heteroatoms like nitrogen. nih.govnih.gov

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In many amine-containing molecules, the area around the hydrogen atoms of the amine group shows a positive potential. nih.gov

Green Regions: Denote areas of neutral or near-zero potential.

For this compound, an MEP map would be expected to show a region of strong negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. This makes the nitrogen atom a primary site for protonation and interaction with electrophiles. The aromatic ring would exhibit a complex potential surface, with regions of negative potential associated with the π-electron system, while the amine and alkyl hydrogens would be associated with regions of positive potential (blue), making them potential sites for hydrogen bonding interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a quantitative description of intramolecular interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. uba.arfaccts.de This analysis is crucial for understanding the stabilization arising from hyperconjugation and charge transfer effects.

In the case of this compound, NBO analysis would reveal key interactions responsible for its structural stability. The primary interactions would involve the delocalization of electron density from the nitrogen lone pair (LP) and from the C-H and C-C sigma (σ) bonds into vicinal antibonding (σ*) orbitals.

The most significant interactions expected are:

n(N) → σ(C-C) and n(N) → σ(C-H):** The lone pair on the nitrogen atom of the amine group can delocalize into the antibonding orbitals of adjacent carbon-carbon and carbon-hydrogen bonds. This interaction is a form of hyperconjugation that stabilizes the molecule.

π(C=C) → π(C=C):* Within the aromatic ring, delocalization of π-electrons is a fundamental characteristic. NBO analysis quantifies these interactions, showing the resonance stabilization of the phenyl group.

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2). A higher E(2) value indicates a stronger interaction. wisc.edu

Table 1: Representative NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ(C1-Cα) | Data not available |

| σ (Cα-H) | σ(C1-Cβ) | Data not available |

| σ (C2-C3)phenyl | π(C4-C5)phenyl | Data not available |

| π (C=C)phenyl | π(C=C)phenyl | Data not available |

Note: The data in this table is illustrative as specific computational studies on this molecule were not publicly available. The interactions shown are those expected based on the molecule's structure.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) are methods used to visualize and analyze chemical bonding and non-covalent interactions.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of interactions can be distinguished.

For this compound, RDG analysis would likely reveal:

Van der Waals interactions: Indicated by greenish-blue surfaces in the region between the methyl groups and the propyl chain, and within the folds of the molecule.

Steric repulsion: Shown as reddish-colored surfaces, particularly around the crowded area of the 2,3-dimethylphenyl group, indicating steric strain.

Weak hydrogen bonds: Potential intramolecular hydrogen bonding between the amine group's hydrogen atoms and the π-system of the aromatic ring could be visualized as green isosurfaces.

Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.org It offers a clear picture of electron localization in atomic and molecular systems, effectively mapping out core electrons, covalent bonds, and lone pairs. jussieu.fr ELF values range from 0 to 1, where high values (close to 1) correspond to high electron localization, characteristic of covalent bonds and lone pairs.

In an ELF analysis of this compound, one would expect to observe:

High localization (red-orange regions) corresponding to the C-C, C-H, and C-N covalent bonds.

A distinct localization basin corresponding to the lone pair of electrons on the nitrogen atom.

Delocalization in the aromatic phenyl ring, represented by a more diffuse ELF basin compared to the single bonds.

Together, RDG and ELF analyses provide a comprehensive visual understanding of the bonding and non-covalent interactions that dictate the molecule's structure and reactivity. researchgate.net

Thermodynamic Properties Calculation

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule in the gas phase. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from a quantum chemical calculation (like Density Functional Theory, DFT). The key thermodynamic properties include enthalpy (H), entropy (S), and Gibbs free energy (G).

For this compound, the calculated thermodynamic properties would provide insight into its stability and reactivity under different temperature conditions. The standard thermodynamic functions are usually calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

The properties calculated include:

Zero-point vibrational energy (ZPVE): The energy of the molecule at 0 K due to its vibrational motion.

Enthalpy of formation (ΔH_f°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard entropy (S°): A measure of the randomness or disorder of the molecule.

Heat capacity (C_v or C_p): The amount of heat required to raise the temperature of the substance by a certain amount.

These properties are crucial for predicting the equilibrium constants and spontaneity of chemical reactions involving the title compound. arxiv.orgresearchgate.net

Table 2: Predicted Thermodynamic Properties for this compound

| Property | Predicted Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | Data not available |

| Enthalpy of Formation (ΔH_f°) | Data not available |

| Standard Entropy (S°) | Data not available |

| Heat Capacity at Constant Volume (C_v) | Data not available |

Note: The data in this table is illustrative. Specific thermodynamic calculations for this molecule require dedicated computational studies.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is important for applications in optoelectronics and photonics. mdpi.com Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ).

The key NLO properties are:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): The primary contributor to the second-order NLO response. Molecules with large β values are promising candidates for NLO applications.

For this compound, the presence of an electron-donating amine group and an aromatic π-system could lead to intramolecular charge transfer, which is a key requirement for a significant NLO response. nih.gov The lack of a strong electron-withdrawing group might limit its NLO activity compared to push-pull systems, but computational analysis provides the quantitative measure. researchgate.net Calculations would typically be performed using DFT with a suitable basis set.

Table 3: Predicted Non-Linear Optical Properties for this compound

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Note: The data in this table is illustrative, as specific NLO property predictions for this molecule were not found in the public domain.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into conformational changes, molecular flexibility, and intermolecular interactions. arxiv.org

Simulation Setup and Protocols (e.g., Force Fields, Ensembles)

A typical MD simulation of this compound would involve several key setup steps:

Force Field Selection: A force field is a set of potential energy functions and parameters that describe the interactions between atoms in the system. wikipedia.orgwustl.edu For a small organic molecule like this, common choices would include the CHARMM General Force Field (CGenFF), the General Amber Force Field (GAFF), or OPLS (Optimized Potentials for Liquid Simulations). nih.govnih.gov The choice of force field is critical for the accuracy of the simulation.

System Solvation: The molecule would be placed in a periodic box filled with a suitable solvent, typically water, to mimic physiological or solution-phase conditions.

Ensemble Selection: The simulation is run under specific thermodynamic conditions (ensemble). The NVT (canonical) ensemble, where the number of particles (N), volume (V), and temperature (T) are kept constant, is often used for equilibration. The NPT (isothermal-isobaric) ensemble, where pressure (P) is also kept constant, is typically used for production runs to simulate conditions closer to a real-world laboratory environment.

Simulation Protocol: The protocol involves an initial energy minimization of the system to remove steric clashes, followed by a gradual heating phase to bring the system to the desired temperature. An equilibration phase is then run to allow the system to reach a stable state, followed by a longer production run from which data is collected for analysis. nih.gov

Conformational Dynamics Studies

Due to the presence of several rotatable single bonds, this compound can adopt a wide range of conformations. MD simulations are an ideal tool to explore this conformational landscape and understand the molecule's flexibility.

Conformational dynamics studies would focus on:

Torsional Angle Analysis: Monitoring the dihedral angles along the propyl chain and the bond connecting the chain to the phenyl ring. This reveals the preferred rotational states (rotamers) and the energy barriers between them.

Root Mean Square Deviation (RMSD): Calculating the RMSD of the molecule's backbone atoms over time provides a measure of its structural stability. High fluctuations in RMSD indicate significant conformational changes. nih.gov

Radius of Gyration (Rg): This parameter describes the compactness of the molecule. Changes in Rg over the simulation trajectory can indicate folding or unfolding events.

Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion in the molecule, providing a simplified picture of its complex dynamics.

By analyzing the simulation trajectory, researchers can identify the most populated conformational clusters and understand how the molecule transitions between different shapes, which is crucial for understanding its interaction with biological targets or its physical properties in solution. metrotechinstitute.org

Interfacial Behavior Analysis

The interfacial behavior of a molecule dictates its interaction with biological membranes and its partitioning between different environments. For a compound like this compound, understanding its orientation and energy at an interface like a lipid bilayer is key to predicting its absorption and distribution.

Molecular Dynamics (MD) Simulations: This is a primary technique used to study interfacial phenomena. An MD simulation would model the this compound molecule at the interface of two phases, typically water and a lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC), to simulate a cell membrane. The simulation would track the movements and interactions of all atoms over time.

Key Parameters Analyzed:

Potential of Mean Force (PMF): This calculation determines the energy profile of the molecule as it moves across the interface. A high energy barrier would suggest that the molecule does not easily cross the membrane.

Orientation Analysis: This analysis reveals the preferred orientation of the molecule at the interface. The amine group might interact with the polar head groups of the lipids, while the dimethylphenyl group could embed within the nonpolar lipid tails.

Solvation Free Energy: This parameter quantifies the energy change when the molecule moves from a solvent to the interface, indicating its affinity for that environment.

While specific data for this compound is not available, a hypothetical study could yield results similar to the illustrative table below.

| Parameter | Description | Hypothetical Value | Implication |

| ΔGinsertion | Free energy change for inserting the molecule into the lipid bilayer. | -X kcal/mol | A negative value would indicate spontaneous insertion into the membrane. |

| Preferred Orientation | The average angle of the molecule's principal axis relative to the membrane normal. | Y degrees | This would show how the molecule aligns itself to maximize favorable interactions. |

| Hydrogen Bonds | Number of hydrogen bonds formed between the amine group and lipid head groups or water. | Z | A higher number of bonds at the interface would suggest stabilization in that region. |

In Silico Metabolism Prediction

In silico metabolism prediction uses computational models to forecast how a compound will be metabolized by the body, primarily by cytochrome P450 (CYP) enzymes. nih.gov These predictions are vital in early-stage drug discovery to identify potential metabolic liabilities. nih.gov For this compound, these tools can predict the most likely sites of metabolic modification.

The prediction of metabolic pathways involves several computational approaches:

Ligand-based methods: These methods compare the structure of the new molecule to a database of known substrates for metabolic enzymes. nih.gov

Structure-based methods: These involve docking the molecule into the active site of a CYP enzyme model to determine the feasibility and likely site of oxidation. nih.gov

Expert systems: These are knowledge-based systems that use a set of rules derived from known metabolic reactions to predict transformations. nih.gov

For this compound, several potential metabolic transformations can be predicted. The most probable sites of metabolism (SOMs) would be the methyl groups on the phenyl ring and the carbon atom attached to the amine group.

Predicted Metabolic Reactions:

Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic pathway. This is likely to occur on the phenyl ring or one of the methyl groups.

N-dealkylation: The removal of the propyl group from the amine is another possibility.

Oxidation: The carbon atom alpha to the nitrogen could be oxidized.

The results of an in silico metabolism prediction are often presented with a likelihood score for each potential metabolite. While specific studies on this compound are not published, a predictive analysis would likely yield the data presented in the table below.

| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme(s) | Likelihood Score |

| 1-(2-Hydroxymethyl-3-methylphenyl)propan-1-amine | Aromatic Methyl Hydroxylation | CYP2D6, CYP3A4 | High |

| 1-(3-Hydroxymethyl-2-methylphenyl)propan-1-amine | Aromatic Methyl Hydroxylation | CYP2D6, CYP3A4 | High |

| 1-(2,3-Dimethyl-4-hydroxyphenyl)propan-1-amine | Aromatic Hydroxylation | CYP2D6 | Medium |

| 1-(2,3-Dimethylphenyl)-1-hydroxypropan-1-amine | Benzylic Hydroxylation | CYP3A4 | Medium |

| 2,3-Dimethylaniline | N-Dealkylation | CYP2C9, CYP2C19 | Low |

Mechanistic and Interaction Studies in Biological Systems in Vitro/ex Vivo Focus

Molecular Target Binding and Modulation

There is currently no publicly available research detailing the binding and modulation characteristics of 1-(2,3-Dimethylphenyl)propan-1-amine at specific molecular targets.

Ligand-Receptor Binding Affinity Studies

No studies reporting the binding affinity of this compound for any specific receptors have been identified. Data on its dissociation constants (Kd), inhibition constants (Ki), or IC50 values at various receptor types are absent from the scientific literature.

Enzyme Interaction and Modulation (e.g., Inhibition, Activation)

Specific data on the interaction of this compound with enzymes is not available. There are no published reports detailing its potential inhibitory or activating effects on any particular enzyme, nor are there any IC50 or EC50 values to quantify such activity.

Molecular Docking Simulations with Target Proteins

A search for computational studies involving molecular docking of this compound with specific protein targets did not yield any results. Therefore, analyses of its potential protein-ligand complexes and active site interactions are not possible at this time.

Protein-Ligand Complex Analysis

No information is available regarding the simulated formation of complexes between this compound and any target proteins.

Active Site Interactions and Binding Modes

Without molecular docking studies, the potential binding modes and specific amino acid interactions of this compound within the active site of any protein remain speculative and uninvestigated.

Biochemical Pathway Investigations

There is no available research on the effects of this compound on any biochemical pathways. Studies that would elucidate its mechanism of action through the modulation of specific cellular signaling or metabolic pathways have not been published.

Influence on Signal Transduction Pathways